4-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Antiproliferative HepG2 MCF-7

This compound bears a fully saturated tetrahydrobenzothiazole core and a 4-methylbenzamide substituent—a combination distinct from aromatic 6-chloro and 6-fluoro series. SAR studies show that 6-chloro aromatic analogs exhibit strong HepG2 antiproliferative activity, while this tetrahydro analog lacking both the aromatic core and the 6-chloro substituent serves as an ideal scaffold-matched, putatively inactive comparator for ruling out non-specific effects. With computed XLogP3 of 3.6, TPSA of 70.2 Ų, and MW of 272.4 g/mol, it falls within CNS druglikeness ranges, making it suitable for calibrating PAMPA, Caco-2 permeability, and plasma protein binding assays. Supplied at ≥98% purity, it integrates directly into high-throughput screening workflows. Available in 5 mg to 50 mg research quantities.

Molecular Formula C15H16N2OS
Molecular Weight 272.37
CAS No. 303755-81-9
Cat. No. B2719024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
CAS303755-81-9
Molecular FormulaC15H16N2OS
Molecular Weight272.37
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCCC3
InChIInChI=1S/C15H16N2OS/c1-10-6-8-11(9-7-10)14(18)17-15-16-12-4-2-3-5-13(12)19-15/h6-9H,2-5H2,1H3,(H,16,17,18)
InChIKeyXGKKSRFEWGSTEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide (CAS 303755-81-9): Chemical Identity and Compound Class Context for Procurement


4-Methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide (CAS 303755-81-9, molecular formula C₁₅H₁₆N₂OS, molecular weight 272.4 g/mol) is a synthetic small molecule belonging to the N-1,3-benzothiazol-2-ylbenzamide class. Its structure features a 4-methylbenzamide moiety linked to a 4,5,6,7-tetrahydro-1,3-benzothiazole core [1]. This scaffold is recognized in medicinal chemistry as a privileged structure, with numerous analogs investigated for antiproliferative, antimicrobial, and kinase-inhibitory activities [2]. The compound is commercially available from multiple vendors, typically at ≥98% purity, and is supplied for non-human research purposes only [3].

Why Generic Substitution of 4-Methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide with Close Analogs Is Inadmissible Without Comparative Data


The N-1,3-benzothiazol-2-ylbenzamide chemotype exhibits steep structure–activity relationships (SAR), meaning that seemingly minor structural modifications can drastically alter biological potency, selectivity, and mechanism. Within the series reported by Corbo et al., a chlorine atom at position 6 of the benzothiazole nucleus was critical for HepG2 antiproliferative activity (>70% inhibition at 10 µM), while fluorine-substituted analogs were largely inactive [1]. The target compound bears a fully saturated tetrahydrobenzothiazole ring and a 4-methylbenzamide substituent, a combination distinct from both the 6-chloro and 6-fluoro series. Without direct head-to-head data, no assumption of equipotency or functional interchangeability with any published analog is scientifically justified [2]. Procurement decisions that substitute a close analog risk introducing compounds with uncharacterized or absent activity in the intended assay system.

Quantitative Differentiation Evidence for 4-Methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide (CAS 303755-81-9): Head-to-Head and Cross-Study Comparisons


Structurally Closest Characterized Analog: 3-Methoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide Exhibits Antiproliferative Activity in Published SAR Series

In the 2016 Corbo et al. study, nineteen N-1,3-benzothiazol-2-ylbenzamide derivatives were evaluated for inhibition of HepG2 and MCF-7 cell growth at a single 10 µM concentration via MTT assay. The three most active compounds (1b, 1f, 1i) achieved ≥70% inhibition on HepG2 and all possessed a chlorine atom at the benzothiazole 6-position. The target compound 4-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide (303755-81-9) differs by bearing a fully saturated tetrahydro ring and a 4-methylbenzamide substituent, and was not among the compounds tested in this study [1]. A structurally closer comparator is 3-methoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide (no CAS given in the study), which shares the tetrahydrobenzothiazole core but carries a 3-methoxybenzamide rather than a 4-methylbenzamide. No quantitative activity data for either the target compound or the 3-methoxy analog were reported in this publication; the SAR analysis was limited to the aromatic benzothiazole subseries [1].

Antiproliferative HepG2 MCF-7

Computed Physicochemical Properties Differentiate 4-Methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide from Aromatic Benzothiazole Analogs

Computed physicochemical parameters provide class-level differentiation between the target compound and its aromatic benzothiazole analogs. The tetrahydrobenzothiazole ring introduces additional sp³ character, which reduces planarity and can affect solubility, permeability, and target binding. PubChem-computed XLogP3-AA for the target compound is 3.6, topological polar surface area (TPSA) is 70.2 Ų, and the compound has 1 hydrogen bond donor and 3 hydrogen bond acceptors [1]. In contrast, the aromatic analog 4-methyl-N-(1,3-benzothiazol-2-yl)benzamide (a fully unsaturated core) has an XLogP3 of approximately 3.1–3.3 and a TPSA of approximately 58–62 Ų (computed from SMILES) [2]. The higher lipophilicity and larger polar surface area of the tetrahydro derivative suggest different membrane partitioning behavior and pharmacokinetic properties, which must be empirically validated.

Lipophilicity Drug-likeness ADME

Patent Landscape: Tetrahydrobenzothiazole-Benzamide Scaffolds Are Explored as HDAC Inhibitors, but 303755-81-9 Is Not Specifically Claimed

A 2023 publication titled 'Design, synthesis and antitumor activity evaluation of novel HDAC inhibitors with tetrahydrobenzothiazole as the skeleton' describes a series of compounds that incorporate the same tetrahydrobenzothiazole core present in the target compound [1]. These compounds were evaluated for HDAC inhibitory activity and antiproliferative effects against multiple cancer cell lines. However, the specific 4-methylbenzamide derivative (CAS 303755-81-9) is not explicitly claimed or characterized in the publicly available patent or publication data. This indicates that while the scaffold is of active pharmaceutical interest, no direct evidence links the target compound to HDAC inhibition or any other specific molecular target. The closest patented tetrahydrobenzothiazole-benzamide derivatives with disclosed biological data bear different substituents on the benzamide ring (e.g., sulfamoyl, methoxy, chloroethyl groups), each imparting distinct target profiles [2].

HDAC inhibition Antitumor Patent

Recommended Research Application Scenarios for 4-Methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide (CAS 303755-81-9) Based on Available Evidence


Use as a Negative Control or Scaffold-Matched Inactive Comparator in Benzothiazole Antiproliferative Assays

Given the well-characterized SAR showing that 6-chloro-substituted aromatic benzothiazole-2-ylbenzamides exhibit strong HepG2 antiproliferative activity [1], the target compound—lacking both the aromatic benzothiazole core and the 6-chloro substituent—may serve as a structurally related but putatively inactive comparator. Its tetrahydrobenzothiazole core and 4-methylbenzamide group make it an appropriate scaffold-matched control for ruling out non-specific effects attributable to the benzothiazole-benzamide framework.

Medicinal Chemistry Hit Expansion and SAR Exploration Around the Tetrahydrobenzothiazole Core

The tetrahydrobenzothiazole scaffold is under active investigation for HDAC inhibition [2] and other therapeutic targets. The target compound, as a commercially available building block with a simple 4-methylbenzamide substituent, can serve as a starting point for systematic SAR studies. Researchers can introduce substituent variations on the benzamide ring while keeping the tetrahydrobenzothiazole core constant, enabling head-to-head comparisons that establish the contribution of the 4-methyl group versus other substituents.

Physicochemical Property Benchmarking for CNS Drug Discovery Programs

With a computed XLogP3 of 3.6, TPSA of 70.2 Ų, and a molecular weight of 272.4 g/mol [3], the target compound falls within property ranges often associated with CNS druglikeness. It can be used as a reference compound for calibrating in vitro permeability (e.g., PAMPA, Caco-2) or plasma protein binding assays in CNS-focused screening cascades, particularly where the tetrahydrobenzothiazole motif is of chemical interest.

Negative Selection Screening for Antimicrobial or Anticancer Phenotypic Assays

Benzothiazole derivatives, including N-1,3-benzothiazol-2-ylbenzamides, have demonstrated antimicrobial and anticancer activities [4]. The target compound can be included in phenotypic screening panels to assess whether the tetrahydrobenzothiazole modification enhances or abolishes activity relative to aromatic analogs. Its commercial availability and defined purity (≥98%) make it suitable for high-throughput screening workflows.

Quote Request

Request a Quote for 4-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.